molecular formula C20H15ClN2O5S B12688693 N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide CAS No. 94107-56-9

N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide

Cat. No.: B12688693
CAS No.: 94107-56-9
M. Wt: 430.9 g/mol
InChI Key: ODXRHTZAUULMID-UHFFFAOYSA-N
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Description

N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide is a complex organic compound that features a combination of chlorobenzoyl, nitrophenyl, and toluenesulphonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline to form an intermediate product. This intermediate is then reacted with p-toluenesulphonyl chloride under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield various substituted benzoyl derivatives .

Scientific Research Applications

N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzoyl)-4-nitroaniline: Similar structure but lacks the toluenesulphonamide group.

    N-(2-Chlorobenzoyl)-p-toluenesulphonamide: Similar structure but lacks the nitrophenyl group.

Uniqueness

N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide is unique due to the presence of both nitrophenyl and toluenesulphonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .

Properties

CAS No.

94107-56-9

Molecular Formula

C20H15ClN2O5S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H15ClN2O5S/c1-13-6-9-15(10-7-13)29(27,28)22-19-11-8-14(23(25)26)12-17(19)20(24)16-4-2-3-5-18(16)21/h2-12,22H,1H3

InChI Key

ODXRHTZAUULMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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